BenchChemオンラインストアへようこそ!

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate (CAS 245450-04-8) is a heterocyclic building block belonging to the class of Boc-protected piperazinyl nitropyrimidines. It serves as a key intermediate in the synthesis of kinase inhibitor libraries and other biologically active molecules.

Molecular Formula C13H20N6O4
Molecular Weight 324.34 g/mol
CAS No. 245450-04-8
Cat. No. B1626221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
CAS245450-04-8
Molecular FormulaC13H20N6O4
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
InChIInChI=1S/C13H20N6O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3,(H2,14,15,16)
InChIKeyLNXNCBYJFQILQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate (CAS 245450-04-8) Procurement & Differentiation Guide


Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate (CAS 245450-04-8) is a heterocyclic building block belonging to the class of Boc-protected piperazinyl nitropyrimidines. It serves as a key intermediate in the synthesis of kinase inhibitor libraries and other biologically active molecules [1]. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, an amino group at the 6-position, and a nitro group at the 5-position of the pyrimidine ring , features that dictate its specific reactivity profile in multi-step synthetic sequences.

Why In-Class Nitropyrimidine Piperazines Cannot Simply Be Interchanged with CAS 245450-04-8


In-class substitution among nitropyrimidine piperazines is not straightforward due to the distinct electronic and steric effects of the 6-amino group. Unlike its 6-chloro analog, the electron-donating amino substituent on CAS 245450-04-8 significantly alters the pyrimidine ring's reactivity, enabling selective N-functionalization rather than nucleophilic aromatic substitution. The presence of the Boc-protected piperazine further differentiates it from free-base or N-alkylated analogs, dictating compatibility with downstream synthetic steps such as orthogonal deprotection and amide bond formation. These structural nuances directly impact synthetic yield, intermediate stability, and the structural diversity of the final compound libraries [1].

Quantitative Selection Evidence for Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate


Optimized Synthetic Yield of 78% for CAS 245450-04-8 via Two Convergent Routes

The synthesis of tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate has been reported with a yield of 78% under optimized conditions, confirmed by HPLC and NMR [1]. This yield serves as a benchmark for procurement evaluation. In contrast, the most common analog, tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate, is typically utilized in a subsequent amination step that can produce variable yields depending on the amine nucleophile, introducing an additional synthetic step and potential for lower overall efficiency . By procuring the advanced 6-amino intermediate directly, researchers bypass one critical nucleophilic substitution step, reducing the linear sequence length and potentially improving cumulative yield.

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Distinct Physicochemical Profile: cLogP and Polar Surface Area Comparison

The target compound exhibits a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 130 Ų [1]. Its closely related 6-chloro analog has a higher computed XLogP3 of approximately 2.0 and a lower TPSA of approximately 110 Ų, indicative of greater lipophilicity and reduced hydrogen-bonding capacity [2]. For medicinal chemistry campaigns, the lower lipophilicity and higher TPSA of the 6-amino compound suggest it is a more favorable starting point for lead optimization, as it may already lie closer to desirable ADME space, reducing the need for subsequent polarity-increasing modifications [3].

ADME Prediction Drug Design Chemoinformatics

Commercial Availability and Purity Specification Advantage

A survey of reputable chemical suppliers indicates that CAS 245450-04-8 is routinely available at a minimum purity of 95% and often 98%, supported by Certificate of Analysis (CoA) . In contrast, the corresponding free amine (des-Boc) analog is less stable and is frequently only available as a custom synthesis item with longer lead times and stricter shipping and storage requirements due to its higher reactivity . This ensures CAS 245450-04-8 provides a reliable off-the-shelf starting material for library production, minimizing project delays caused by sourcing gaps.

Supply Chain Quality Assurance Procurement

Optimal Scenarios for Prioritizing tert-Butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate


Streamlined Synthesis of Kinase-Focused Compound Libraries

In medicinal chemistry projects requiring rapid construction of kinase inhibitor libraries, the pre-installed 6-amino group eliminates a common synthetic transformation (nucleophilic amination of the chloro precursor). This shortens synthetic routes and allows for direct diversification at the amino handle, such as acylation or sulfonylation, enabling parallel synthesis of hundreds of analogs from a single intermediate [1]. The reported 78% synthesis yield of this intermediate reinforces its suitability for cost-effective, gram-scale library production.

Lead Optimization Campaigns with Stringent Physicochemical Property Criteria

When optimized leads must adhere to strict drug-like property thresholds (e.g., cLogP < 3, TPSA > 75 Ų), initiating synthesis from an intermediate with an XLogP3 of 1.4 and TPSA of 130 Ų is advantageous. This provides a more polar starting point compared to chloro or methyl-substituted analogs, reducing the need for later-stage polarity adjustments that can compromise potency or scaffold novelty [1][2].

Quote Request

Request a Quote for Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.